molecular formula C20H22BNO4 B14790616 (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane

(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B14790616
M. Wt: 351.2 g/mol
InChI Key: UOWNNDMQKGBBHC-UHFFFAOYSA-N
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Description

(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Styryl Intermediate: The styryl intermediate can be synthesized via a Heck reaction, where a styrene derivative reacts with a halogenated nitrobenzene in the presence of a palladium catalyst.

    Boronic Ester Formation: The styryl intermediate is then reacted with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions to form the desired boronic ester.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of new biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane is used as a building block for the construction of complex molecules via Suzuki-Miyaura coupling reactions.

Biology and Medicine

The nitrostyryl group suggests potential applications in medicinal chemistry, particularly in the design of molecules with biological activity. Boronic esters are also known for their role in the development of proteasome inhibitors.

Industry

In materials science, compounds with styryl groups are often used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane depends on its application. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The nitrostyryl group may interact with biological targets through various pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: A similar compound with a bromophenyl group instead of a nitrostyryl group.

Properties

Molecular Formula

C20H22BNO4

Molecular Weight

351.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[2-(3-nitrophenyl)ethenyl]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H22BNO4/c1-19(2)20(3,4)26-21(25-19)17-12-10-15(11-13-17)8-9-16-6-5-7-18(14-16)22(23)24/h5-14H,1-4H3

InChI Key

UOWNNDMQKGBBHC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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